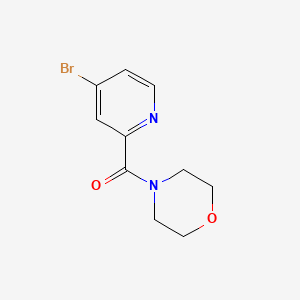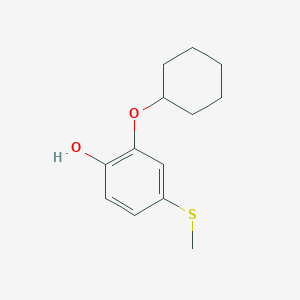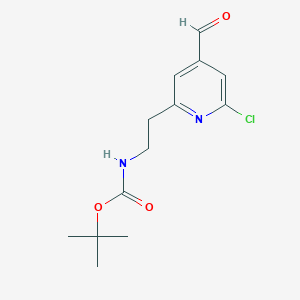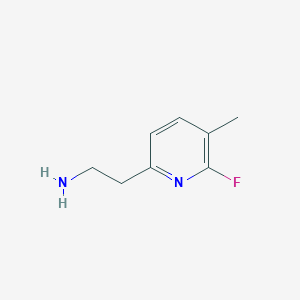
N-Ethyl-1H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1H-indazol-7-amine is a heterocyclic aromatic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole ring . The ethylamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of N-Ethyl-1H-indazol-7-amine may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are often employed to achieve efficient synthesis . These methods are designed to minimize byproducts and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1H-indazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted indazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-Ethyl-1H-indazol-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of N-Ethyl-1H-indazol-7-amine, known for its wide range of biological activities.
2H-Indazole: Another tautomeric form of indazole with similar properties but different stability.
Indazole-3-carboxamide: Known for its antiproliferative activity against cancer cell lines.
Uniqueness
This compound is unique due to the presence of the ethylamine group, which can enhance its biological activity and specificity. This modification can lead to improved pharmacokinetic properties and increased potency in certain applications.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-ethyl-1H-indazol-7-amine |
InChI |
InChI=1S/C9H11N3/c1-2-10-8-5-3-4-7-6-11-12-9(7)8/h3-6,10H,2H2,1H3,(H,11,12) |
InChI Key |
HMCSDLRWPXVRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


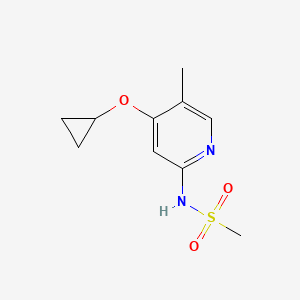
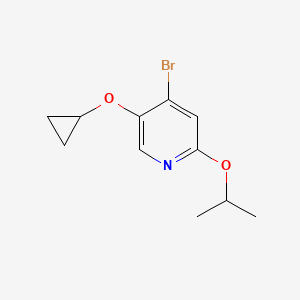


![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
